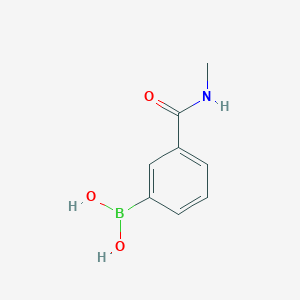

3-(N-Methylaminocarbonyl)phenylboronic acid

説明

3-(N-Methylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C8H10BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylaminocarbonyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Methylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

化学反応の分析

Types of Reactions: 3-(N-Methylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenylboronic acids.

科学的研究の応用

Chemistry

- Suzuki-Miyaura Coupling Reactions : 3-(N-Methylaminocarbonyl)phenylboronic acid is used as a reagent in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds. This reaction is fundamental in organic synthesis for creating complex molecules from simpler ones.

Biology

- Enzyme Inhibition Studies : The compound has been employed in studying enzyme inhibition, particularly against β-lactamases, which are responsible for antibiotic resistance. Research has shown that derivatives of phenylboronic acids can inhibit class A carbapenemases (e.g., KPC-2), restoring the efficacy of β-lactam antibiotics against resistant strains .

Medicine

- Cancer Therapy : Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for developing targeted cancer therapies. For instance, it has been investigated as a potential inhibitor for Bruton's tyrosine kinase (BTK), implicated in various cancers.

- Fluorescent Probes : The compound has also been utilized to create fluorescent probes for detecting sialic acid residues on cell surfaces, aiding in research on cancer progression and immune evasion mechanisms .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-(N-Methylaminocarbonyl)phenylboronic acid | Similar N-methylaminocarbonyl group at para position | 1.00 |

| 3-(Dimethylcarbamoyl)phenylboronic acid | Contains dimethylcarbamoyl instead of methylaminocarbonyl | 0.97 |

| 4-(Dimethylcarbamoyl)phenylboronic acid | Dimethylcarbamoyl at para position | 0.97 |

| 4-(Cyclopropylcarbamoyl)phenylboronic acid | Cyclopropyl group instead of methyl | 0.95 |

| 4-((2-(Dimethylamino)ethyl)carbamoyl)phenylboronic acid hydrochloride | Contains a dimethylamino ethyl substituent | 0.92 |

This table illustrates the unique structural features of this compound compared to other derivatives, highlighting its distinct reactivity and specificity towards certain biomolecules.

Case Studies

- Inhibition of KPC-2 : A study published in Nature Communications demonstrated that derivatives of phenylboronic acids could effectively inhibit KPC-2, restoring susceptibility to meropenem in clinical strains overexpressing this enzyme. The study utilized molecular docking and enzyme kinetics to elucidate binding mechanisms .

- Development of Sialic Acid Probes : Research published in Angewandte Chemie International Edition showcased the development of a fluorescent probe based on this compound for detecting sialic acids on cell surfaces. This probe was crucial for investigating the biological roles of sialic acids in cellular processes relevant to cancer.

作用機序

The mechanism of action of 3-(N-Methylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

類似化合物との比較

- 3-Methoxyphenylboronic acid

- 3-Aminocarbonylphenylboronic acid

- 3-(N,N-Diethylaminocarbonyl)phenylboronic acid

Comparison: 3-(N-Methylaminocarbonyl)phenylboronic acid is unique due to the presence of the methylaminocarbonyl group, which imparts distinct chemical properties and reactivity.

生物活性

3-(N-Methylaminocarbonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique properties and interactions with various biomolecules. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BNO₃, with a molecular weight of 178.98 g/mol. The compound features a boronic acid functional group (B(OH)₂) attached to a phenyl ring, which also carries an N-methylaminocarbonyl substituent at the meta position. This structure allows it to participate in various chemical reactions and biological interactions.

Interaction with Diols

One of the primary biological activities of this compound is its ability to form reversible covalent bonds with diols. This property is crucial for its applications in chemical biology, particularly in studying protein-protein interactions and designing carbohydrate-binding molecules. The boronic acid group selectively binds to cis-diols found in carbohydrates and glycoproteins, which can influence cellular signaling pathways relevant to cancer and other diseases.

Inhibition of Enzymes

Recent studies have highlighted the potential of phenylboronic acids, including this compound, as inhibitors of β-lactamases—enzymes that confer antibiotic resistance in bacteria. For instance, derivatives of phenylboronic acids have shown activity against class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC). These compounds can restore the efficacy of β-lactam antibiotics against resistant strains by protecting them from hydrolysis .

Applications in Medicinal Chemistry

This compound has several notable applications:

- Drug Development : It serves as a key starting material in the synthesis of novel inhibitors targeting Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers. This application underscores its potential role in developing targeted cancer therapies.

- Fluorescent Probes : The compound has been utilized to create fluorescent probes for the selective detection of sialic acid residues on cell surfaces. These probes are valuable for investigating the biological roles of sialic acids in cellular processes.

- Material Science : Due to its ability to form covalent bonds and self-assemble, this compound is being explored for use in creating novel materials with specific functionalities.

Study on Enzyme Inhibition

A study published in Nature Communications demonstrated that derivatives of phenylboronic acids could inhibit KPC-2 effectively, restoring susceptibility to meropenem in clinical strains overexpressing this enzyme. The study utilized molecular docking and enzyme kinetics to elucidate the binding mechanisms and evaluate the inhibitory profiles against various β-lactamases .

Development of Sialic Acid Probes

In another significant study published in Angewandte Chemie International Edition, researchers developed a fluorescent probe based on this compound for detecting sialic acids on cell surfaces. This probe was instrumental in studying the role of sialic acids in cancer progression and immune evasion mechanisms.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-(N-Methylaminocarbonyl)phenylboronic acid | Similar N-methylaminocarbonyl group at para position | 1.00 |

| 3-(Dimethylcarbamoyl)phenylboronic acid | Contains dimethylcarbamoyl instead of methylaminocarbonyl | 0.97 |

| 4-(Dimethylcarbamoyl)phenylboronic acid | Dimethylcarbamoyl at para position | 0.97 |

| 4-(Cyclopropylcarbamoyl)phenylboronic acid | Cyclopropyl group instead of methyl | 0.95 |

| 4-((2-(Dimethylamino)ethyl)carbamoyl)phenylboronic acid hydrochloride | Contains a dimethylamino ethyl substituent | 0.92 |

The unique N-methylaminocarbonyl substitution at the meta position enhances its reactivity and specificity towards certain biomolecules compared to other derivatives.

特性

IUPAC Name |

[3-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFFPNFUVMBPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378523 | |

| Record name | 3-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832695-88-2 | |

| Record name | 3-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。